3-methyl-1,3,7-triazaspiro[4.5]decane-2,4-dione hydrochloride
Description
Properties
CAS No. |
78233-17-7 |
|---|---|
Molecular Formula |
C8H14ClN3O2 |
Molecular Weight |
219.67 g/mol |
IUPAC Name |
3-methyl-1,3,9-triazaspiro[4.5]decane-2,4-dione;hydrochloride |
InChI |
InChI=1S/C8H13N3O2.ClH/c1-11-6(12)8(10-7(11)13)3-2-4-9-5-8;/h9H,2-5H2,1H3,(H,10,13);1H |
InChI Key |
FRSVIGFOVVTZJU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2(CCCNC2)NC1=O.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Three-Step Condensation Approach
The foundational methodology for synthesizing triazaspiro compounds derives from a three-step condensation process involving urea derivatives, carbonyl precursors, and cyclic amines. A patent by CN110818712A outlines a analogous route for 1-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, which serves as a template for adapting to the 3-methyl-1,3,7 variant.
Primary Reaction :
Urea reacts with diethyl oxalate and ammonium carbonate in anhydrous methanol under sodium-mediated conditions to form a bicyclic intermediate. The sodium acts as a base, deprotonating urea and facilitating nucleophilic attack on diethyl oxalate.
Secondary Reaction :
Treatment with concentrated hydrochloric acid protonates the intermediate, inducing cyclization to form a spiro-hydantoin core. This step is critical for establishing the 7-triazaspiro configuration.
Intermediate Reaction :
Introduction of 2-(ethylamino)acetaldehyde and potassium ferricyanide promotes spiro-ring expansion, yielding the 3-methyl-substituted product. Potassium ferricyanide serves as a mild oxidizing agent, preventing over-oxidation of sensitive functional groups.
Hydrochloride Salt Formation
Post-synthesis, the free base is treated with hydrochloric acid in a polar aprotic solvent (e.g., acetonitrile) to precipitate the hydrochloride salt. Crystallization conditions (temperature, solvent ratio) are optimized to ensure monohydrate formation, as hydrated salts exhibit superior stability.
Optimization of Reaction Parameters
Molar Ratios and Stoichiometric Effects
CN110818712A identifies optimal molar ratios for analogous syntheses:
| Reagent | Molar Ratio (Relative to Diethyl Oxalate) |
|---|---|
| Urea | 1.1–1.3 |
| Sodium | 2.0 |
| Ammonium Carbonate | 0.5–1.0 |
| HCl | 2–4 |
| 2-(Ethylamino)acetaldehyde | 1.5–2.0 |
| Potassium Ferricyanide | 0.05–0.10 |
Exceeding urea ratios beyond 1.3 led to side reactions (e.g., biuret formation), while insufficient HCl impeded cyclization.
Solvent and Temperature Effects
Methanol is preferred for its ability to solubilize inorganic bases (e.g., sodium) and organic reactants simultaneously. Reactions conducted at 25–30°C minimized byproducts compared to higher temperatures. Post-reaction concentration at 40°C under reduced pressure ensured efficient solvent recovery and product isolation.
Purification and Analytical Characterization
Crystallization and Filtration
The crude product is concentrated to 1/10 of its original volume, inducing precipitation. A second concentration to 1/3 volume maximizes yield. Filtration through a Büchner funnel followed by washing with deionized water removes residual salts and organic impurities.
Purity and Yield Assessment
In scaled batches, the methodology achieves:
Comparative Analysis with Alternative Methods
Cyanide-Free vs. Cyanide-Dependent Routes
Prior methods (e.g., Bioorganic & Medicinal Chemistry Letters, 2002) relied on sodium cyanide for spiro-ring formation, posing safety and environmental risks. The current approach eliminates cyanide, substituting potassium ferricyanide, which is recoverable and less toxic.
Chemical Reactions Analysis
Types of Reactions
3-methyl-1,3,7-triazaspiro[4.5]decane-2,4-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in dichloromethane.
Major Products Formed
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds with a triazaspiro structure can exhibit significant antimicrobial properties. A study demonstrated that derivatives of triazaspiro compounds showed activity against various bacterial strains, suggesting potential for development as new antibiotics . The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis.
Anticancer Properties
Another area of interest is the anticancer potential of 3-methyl-1,3,7-triazaspiro[4.5]decane-2,4-dione hydrochloride. Preliminary studies have shown that this compound may induce apoptosis in cancer cells through the modulation of cell signaling pathways involved in cell growth and survival . Further investigations are necessary to elucidate the specific mechanisms and efficacy in different cancer types.
Material Science
Polymerization Initiators
Due to its unique chemical structure, this compound has been explored as a potential initiator for polymerization reactions. Its ability to form stable radicals can facilitate the polymerization of various monomers, leading to the development of novel polymeric materials with tailored properties .
Nanocomposite Development
In material science, this compound has been utilized in the synthesis of nanocomposites. By incorporating 3-methyl-1,3,7-triazaspiro[4.5]decane-2,4-dione into polymer matrices, researchers have developed materials with enhanced mechanical and thermal properties suitable for various applications, including coatings and packaging .
Analytical Chemistry
Chromatographic Applications
The compound's distinct chemical properties make it useful in chromatographic techniques for the separation and analysis of complex mixtures. Its stability under various conditions allows for reliable retention times and peak shapes in high-performance liquid chromatography (HPLC) applications .
Spectroscopic Studies
Spectroscopic methods such as NMR and IR spectroscopy have been employed to characterize this compound and its derivatives. These studies provide insights into molecular interactions and conformational behavior in solution .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of several triazaspiro compounds against Staphylococcus aureus and Escherichia coli. The results indicated that derivatives bearing electron-withdrawing groups exhibited enhanced activity compared to their parent compounds.
Case Study 2: Polymer Synthesis
Research conducted at a leading materials science laboratory investigated the use of 3-methyl-1,3,7-triazaspiro[4.5]decane-2,4-dione as a polymerization initiator for acrylate monomers. The resulting polymers demonstrated improved thermal stability and mechanical strength compared to control samples.
Mechanism of Action
The mechanism of action of 3-methyl-1,3,7-triazaspiro[4.5]decane-2,4-dione hydrochloride involves its interaction with specific molecular targets, such as delta opioid receptors. It acts as an agonist, binding to these receptors and modulating their activity. This interaction triggers a cascade of intracellular signaling pathways, leading to the observed pharmacological effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound’s spiro[4.5]decane core and hydantoin moiety are shared with analogs, but substituent variations significantly alter properties:
Key Observations :
- Substituent Effects : Methyl or ethyl groups (e.g., target compound vs. 3-ethyl derivative ) influence steric bulk and lipophilicity, impacting bioavailability.
- Salt Forms: Hydrochloride salts are common, but discrepancies in CAS numbers (e.g., vs.
- Spectral Data : IR and LC-MS profiles (e.g., C=O stretch at 1722 cm⁻¹ ) are consistent across hydantoin derivatives.
Biological Activity
3-Methyl-1,3,7-triazaspiro[4.5]decane-2,4-dione hydrochloride is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C8H13N3O2
- Molecular Weight : 183.21 g/mol
- CAS Number : 78222-09-0
The compound exhibits a variety of pharmacological effects attributed to its ability to interact with specific biological targets. Notably, it has been reported to inhibit the actin nucleation promoting factor WASp, which plays a critical role in cellular processes such as proliferation and migration in hematopoietic malignancies .
Biological Activities
The biological activities of this compound include:
-
Anticancer Activity :
- In studies targeting non-Hodgkin's lymphoma (NHL), the compound demonstrated the ability to induce degradation of WASp in malignant cells, leading to reduced proliferation and invasiveness .
- A derivative of this compound was shown to inhibit key cellular processes in leukemic cells without affecting normal cells, indicating a selective action against cancerous tissues .
- Neuropharmacological Effects :
- Cardiovascular Protection :
Study 1: WASp Targeting in Hematopoietic Malignancies
In a study focusing on WASp-targeting small molecules (SMCs), one derivative of 3-methyl-1,3,7-triazaspiro[4.5]decane-2,4-dione was identified as having significant anti-cancer properties. The treatment resulted in a dose-dependent reduction of WASp levels in T-cell acute lymphoblastic leukemia (T-ALL) cells, demonstrating its potential as a therapeutic agent for hematological cancers .
Study 2: Cardioprotective Effects
Another study explored the cardioprotective effects of triazaspiro derivatives during reperfusion injury in myocardial infarction models. The findings suggested that these compounds could minimize cell death by modulating mPTP activity .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the triazaspiro structure can enhance biological activity. For instance:
- Substituents on the nitrogen atoms can influence the binding affinity to biological targets.
- Variations in the carbon skeleton may affect pharmacokinetic properties such as solubility and bioavailability.
Q & A
Basic: What are the optimal methods for synthesizing 3-methyl-1,3,7-triazaspiro[4.5]decane-2,4-dione hydrochloride with high yield and purity?
Answer:
The synthesis typically involves multi-step reactions starting with nitrogen-containing precursors (e.g., hydantoins or spirocyclic amines) and carbonyl compounds. Key steps include:
- Cyclization : Formation of the spirocyclic core via acid-catalyzed or base-mediated reactions. For example, heating hydantoin derivatives with hydrochloric acid and recrystallizing the product from water achieves near-quantitative conversion .
- Salt Formation : Conversion to the hydrochloride salt by dissolving the free base in concentrated HCl, followed by controlled crystallization .
- Purification : Column chromatography (silica gel) or repeated recrystallization (aqueous ethanol) ensures purity >95% .
Advanced: How can regioselectivity challenges in functionalizing the spirocyclic core be addressed?
Answer:
Regioselectivity in substitutions (e.g., sulfonylation or alkylation) is influenced by:
- Steric Effects : Bulky substituents on the spirocyclic nitrogen (N-3) hinder reactions at adjacent positions.
- Solvent Polarity : Polar aprotic solvents (DMF, THF) favor nucleophilic substitution at N-8 over N-1 due to solvation effects .
- Catalysis : Transition-metal catalysts (e.g., Pd) enable selective C–H functionalization at the decane ring, as seen in derivatives with trifluoromethylphenyl sulfonyl groups .
Basic: What analytical techniques confirm the structural integrity of this compound?
Answer:
- NMR Spectroscopy : and NMR identify proton environments (e.g., spirocyclic methyl at δ 1.2–1.5 ppm) and carbonyl carbons (δ 170–175 ppm) .
- X-ray Crystallography : Resolves bond angles (e.g., spiro junction at ~90°) and confirms the hydrochloride salt formation via Cl···H–N interactions .
- IR Spectroscopy : Peaks at 1720–1740 cm confirm carbonyl stretching .
Advanced: How does dynamic conformational behavior in solution impact biological activity studies?
Answer:
The spirocyclic structure exhibits chair-boat interconversion in solution, detected via variable-temperature NMR. This flexibility:
- Modulates Binding Affinity : Conformational locking (e.g., via methyl groups at N-3) stabilizes interactions with biological targets like enzymes .
- Affects Solubility : Hydrochloride salt formation reduces conformational mobility, enhancing aqueous solubility for in vitro assays .
Basic: What protocols evaluate the compound’s antimicrobial activity?
Answer:
- Agar Diffusion Assay : Test against Staphylococcus aureus and Escherichia coli O157:H7, with zones of inhibition measured after 24–48 hours .
- Minimum Inhibitory Concentration (MIC) : Serial dilution in broth media (e.g., Mueller-Hinton) under 2–8°C storage conditions to maintain stability .
- Chlorination Studies : Exposure to sodium hypochlorite activates N-halamine moieties, enhancing biocidal efficacy (4.9 log reduction in 5 minutes) .
Advanced: How can structure-activity relationship (SAR) studies resolve contradictions in reported biological data?
Answer:
Discrepancies arise from structural variations in analogs. For example:
SAR analysis should prioritize substituent electronic effects and steric bulk .
Basic: What storage conditions prevent degradation of the hydrochloride salt?
Answer:
- Temperature : Store at 2–8°C to avoid thermal decomposition .
- Humidity Control : Use desiccants (silica gel) to prevent hygroscopic degradation .
- Light Sensitivity : Amber vials mitigate photooxidation of the spirocyclic core .
Advanced: How can reaction intermediates be tracked during synthesis?
Answer:
- In Situ FTIR : Monitors carbonyl group consumption during cyclization .
- LC-MS : Identifies transient intermediates (e.g., iminium ions) with high sensitivity .
- Isotopic Labeling : -labeled precursors clarify nitrogen reactivity pathways .
Basic: What purification methods are effective for this compound?
Answer:
- Recrystallization : From 50% aqueous ethanol (yield: 70–85%) .
- Column Chromatography : Silica gel with CHCl/MeOH (95:5) eluent .
- HPLC : Reverse-phase C18 column (acetonitrile/water gradient) for analytical purity .
Advanced: What mechanistic insights explain its role as a myelostimulator?
Answer:
The compound upregulates hematopoietic stem cell proliferation via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
